diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate
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Overview
Description
“Diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate” is an organic compound with the molecular formula C15H17N3O4S, and a molecular weight of 327. It incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . This compound is used as a key intermediate for the synthesis of polyfunctionally substituted heterocycles .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of 2- (4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo [3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate . The reaction mixture is typically heated at reflux for several hours .Scientific Research Applications
Synthesis of Novel Compounds
Diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate and similar compounds have been synthesized for various research applications. One example is the synthesis of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate, prepared through a reaction involving a related pyrazolopyrimidine compound and diethyl malonate. The structural details of such compounds are often characterized using techniques like IR, 1H-NMR, and mass spectral data (Farghaly & Gomha, 2011).
Antioxidant and Antimicrobial Activities
Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, such as 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, have been synthesized and evaluated for their antioxidant properties. Some of these compounds have shown antioxidant activity nearly equal to ascorbic acid (El‐Mekabaty, 2015). Additionally, derivatives like 3-(1,3,4-thiadiazol-2-yl)pyrazolo[1,5-a]-pyrimidine have been synthesized and reported for their antimicrobial activity (Auzzi et al., 1990).
Enzymatic Activity Enhancement
Newly prepared compounds, such as ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate, have shown a potent effect on increasing the reactivity of certain enzymes like cellobiase. This indicates potential applications in enhancing enzymatic activities (Abd & Awas, 2008).
Protein Kinase Inhibition
Substituted aminopyrimidines, synthesized from reactions involving similar compounds, have exhibited inhibitory activity toward several protein kinases, highlighting their potential as therapeutic agents (Stolpovskaya et al., 2019).
Applications in Anticancer Research
Some pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents. These studies often focus on the biological evaluation of these compounds against various cancer cell lines, indicating their potential in cancer research (Rahmouni et al., 2016).
Future Directions
The future directions for research on “diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate” and similar compounds could involve further exploration of their biological and pharmacological activities . Given their potential as antioxidants and inhibitors, these compounds could be of interest in the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary target of diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, resulting in the inhibition of cell growth . This compound has shown significant inhibitory activity, with IC50 values comparable to the control drug sorafenib .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, preventing the cells from proliferating . The downstream effects include the induction of apoptosis within cells .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It has shown superior cytotoxic activities with IC50 values ranging from 45 to 97 nM for MCF-7, 6 to 99 nM for HCT-116, and 48 to 90 nM for HepG-2 .
Properties
IUPAC Name |
diethyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5S/c1-3-20-10(18)7(11(19)21-4-2)22-12-14-8-6(5-13-16-8)9(17)15-12/h5,7H,3-4H2,1-2H3,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXRPXBXYXETHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)SC1=NC2=C(C=NN2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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